![molecular formula C10H9ClFN3 B1421944 1-[(4-chloro-3-fluorophenyl)methyl]-1H-pyrazol-5-amine CAS No. 1247685-02-4](/img/structure/B1421944.png)
1-[(4-chloro-3-fluorophenyl)methyl]-1H-pyrazol-5-amine
Overview
Description
Scientific Research Applications
Reductive Amination Applications : A study by Bawa, Ahmad, and Kumar (2009) in "Molbank" described a process involving reductive amination of pyrazolylamine derivatives, highlighting their importance in the synthesis of biologically active molecules and intermediates for pharmaceuticals, dyes, and fine chemicals (Bawa, Ahmad, & Kumar, 2009).
Structural Characterization : Kariuki, Abdel-Wahab, and El‐Hiti (2021) in "Crystals" synthesized and characterized structurally similar pyrazole derivatives, demonstrating the relevance of such compounds in crystallography and materials science (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).
Antibacterial Activity : Rai, Narayanaswamy, Shashikanth, and Arunachalam (2009) in "European Journal of Medicinal Chemistry" explored the antibacterial properties of pyrazole derivatives, indicating potential applications in developing new antimicrobial agents (Rai, Narayanaswamy, Shashikanth, & Arunachalam, 2009).
Antimicrobial Applications : Mistry, Desai, and Desai (2016) in "International Journal of Current Pharmaceutical Research" synthesized pyrazol-4-yl derivatives and evaluated their in vitro antimicrobial activity, supporting their potential use in fighting bacterial infections (Mistry, Desai, & Desai, 2016).
Synthesis and Analytical Characterization : McLaughlin et al. (2016) in "Drug Testing and Analysis" focused on the synthesis and analytical characterization of a research chemical with a similar pyrazole core, highlighting the importance of accurate characterization in research chemicals (McLaughlin et al., 2016).
Reaction and Product Formation Studies : Koyioni, Manoli, Manos, and Koutentis (2014) in "The Journal of Organic Chemistry" investigated the reaction of pyrazol-5-amines, providing insights into the product formation and structural aspects of similar pyrazole derivatives (Koyioni, Manoli, Manos, & Koutentis, 2014).
GPR39 Agonist Identification : Sato, Huang, Kroeze, and Roth (2016) in "Molecular Pharmacology" identified certain kinase inhibitors as novel GPR39 agonists, indicating the role of pyrazole derivatives in receptor modulation (Sato, Huang, Kroeze, & Roth, 2016).
properties
IUPAC Name |
2-[(4-chloro-3-fluorophenyl)methyl]pyrazol-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClFN3/c11-8-2-1-7(5-9(8)12)6-15-10(13)3-4-14-15/h1-5H,6,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEDZKSIRADWAFU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CN2C(=CC=N2)N)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClFN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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